molecular formula C13H8BrNO3 B2681116 4-(((4-Bromobenzoyl)oxy)imino)cyclohexa-2,5-dienone CAS No. 151756-37-5

4-(((4-Bromobenzoyl)oxy)imino)cyclohexa-2,5-dienone

Cat. No.: B2681116
CAS No.: 151756-37-5
M. Wt: 306.115
InChI Key: VVLFXPAFAAQKAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

A paper discusses the Rhodium(II)-catalyzed divergent intramolecular tandem cyclization of N- or O-tethered cyclohexa-2,5-dienones with 1-sulfonyl-1,2,3-triazole . This process could potentially be used to synthesize BBICD .


Molecular Structure Analysis

The molecular structure of BBICD is defined by its molecular formula, C13H8BrNO3. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The Rhodium(II)-catalyzed divergent intramolecular tandem cyclization of N- or O-tethered cyclohexa-2,5-dienones with 1-sulfonyl-1,2,3-triazole might yield an α-imino rhodium carbene, which could undergo an intramolecular cyclopropanation with an electron-deficient intra-annular olefin in the cyclohexa-2,5-dienone moiety to deliver cyclopropa[cd]indole derivatives .

Scientific Research Applications

Catalytic Activity and Synthesis Processes

The Bronsted acidic ionic liquid catalyzed an eco-friendly and efficient procedure for the synthesis of 2,4,5-trisubstituted imidazole derivatives under ultrasound irradiation, showcasing the potential of such compounds in facilitating organic reactions with high yields and eco-friendliness (Hilal & Hanoon, 2019). Additionally, the synthesis and bioactivity of benzohydrazide derivatives, through reactions involving cyclohexa-dienone compounds, demonstrate their utility in creating compounds with significant insecticidal and anti-nematode activities (Konovalova et al., 2020).

Chemical Reactivity and Modification

Research on oxidative dearomatization of phenols and anilines via λ3- and λ5-iodane-mediated phenylation and oxygenation highlights the reactivity of cyclohexa-dienone derivatives in the modification of aromatic compounds, providing a pathway to synthesizing novel organic molecules with potential applications in various chemical industries (Quideau et al., 2005).

Investigation of Chemical Structures and Properties

Studies on the transient resonance Raman investigation of 4-iminocyclohexa-2,5-dienylidene and 4-oxocyclohexa-2,5-dienylidene carbenes in aqueous solution have provided insights into the vibrational frequencies and triplet states of these carbenes, contributing to the understanding of their structure and reactivity (Chan et al., 2002).

Bioactivity Studies

The synthesis and evaluation of bioactive properties of cyclohexa-dienone derivatives, as demonstrated by their insecticidal and anti-nematode activities, suggest the potential of these compounds in developing new agrochemicals and pest management solutions (Konovalova et al., 2020).

Properties

IUPAC Name

[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO3/c14-10-3-1-9(2-4-10)13(17)18-15-11-5-7-12(16)8-6-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLFXPAFAAQKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C=CC1=NOC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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